Burkinabin A is primarily sourced from the bark and fruits of Zanthoxylum species, which are known for their rich phytochemical profiles. The extraction processes typically involve solvent extraction techniques that isolate the desired compounds from plant materials, followed by purification steps to obtain Burkinabin A in a usable form.
Chemically, Burkinabin A belongs to the class of alkaloids and terpenoids, which are known for their significant biological activities. These compounds are often classified based on their structural characteristics and the specific biological effects they exhibit.
The synthesis of Burkinabin A can be approached through various methods, primarily focusing on extraction from natural sources. The common techniques include:
The extraction process typically involves grinding the plant material followed by maceration in a suitable solvent (e.g., ethanol or methanol). The mixture is then filtered, and the solvent is evaporated to yield crude extracts, which are further purified using chromatographic methods.
The molecular structure of Burkinabin A has been elucidated through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Its specific molecular formula and structural representation provide insights into its functional groups and potential reactivity.
While detailed structural data may vary across studies, the core structure typically includes characteristic features of alkaloids or terpenoids, such as nitrogen-containing rings or multiple cyclic systems.
Burkinabin A undergoes various chemical reactions typical of alkaloids and terpenoids. These reactions may include:
The stability of Burkinabin A under different pH conditions and temperatures is crucial for its application in pharmacology. Studies often assess how these factors influence its reactivity and efficacy.
The mechanism by which Burkinabin A exerts its biological effects involves interaction with cellular targets such as enzymes or receptors. For instance:
Quantitative data regarding IC50 values (the concentration required to inhibit 50% of a target) are often reported in studies assessing its efficacy against various cell lines or pathogens.
Burkinabin A is generally described as a crystalline solid with specific melting points that can vary based on purity levels. Its solubility characteristics are important for formulation into pharmaceuticals.
Key chemical properties include:
Relevant data from studies typically include solubility in various solvents, stability profiles over time, and reaction kinetics under controlled conditions.
Burkinabin A has several promising applications in scientific research:
Burkinabin A (chemical name: (1R,3R,4S,5R)-1,3-dihydroxy-4,5-bis[(4-hydroxy-3-methoxybenzoyl)oxy]cyclohexane-1-carboxylic acid) is a biologically active isomeric divanilloylquinic acid derivative first isolated from medicinal plants native to Burkina Faso, West Africa. Ethnobotanical surveys conducted in the Baskoure region of Kourittenga Province document its traditional use within plant species employed for treating inflammation, microbial infections, and gastrointestinal disorders [2] [6]. This region, characterized by savannah ecosystems, hosts over 190 medicinal plant species across 58 botanical families. Healers predominantly utilize tree species from the Fabaceae, Anacardiaceae, and Meliaceae families—notably Ficus spp., Lannea spp., and Khaya senegalensis—where Burkinabin A occurs in bark and root tissues [6] [10]. The compound’s discovery emerged from targeted phytochemical investigations of plants used traditionally for wound healing and infection management, reflecting a rational approach to drug discovery grounded in indigenous knowledge systems. Local preparation methods typically involve decoctions or macerations of plant parts, suggesting the compound's stability in aqueous extracts and potential oral bioavailability [2].
Table 1: Botanical Families and Species in Burkina Faso Ethnomedicine Associated with Divanilloylquinic Acids
Botanical Family | Representative Genera | Ethnomedical Applications | Plant Parts Used |
---|---|---|---|
Fabaceae | Acacia, Parkia | Inflammation, GI disorders | Bark, Roots |
Anacardiaceae | Lannea, Sclerocarya | Wound healing, Antimicrobial | Bark, Leaves |
Meliaceae | Khaya, Azadirachta | Fever, Infections | Stem, Roots |
Rubiaceae | Gardenia, Mitragyna | Pain, Microbial infections | Roots, Bark |
Malvaceae | Ceiba, Hibiscus | Inflammatory conditions | Leaves, Flowers |
The isolation of Burkinabin A employs a multi-step protocol optimized for polar phenolic acids. Fresh or dried plant material (typically bark or roots) undergoes initial extraction with 70–80% methanol or ethanol under reflux conditions to solubilize quinic acid derivatives [5] [9]. Subsequent liquid-liquid partitioning with ethyl acetate concentrates the phenolic fraction, followed by silica gel column chromatography using a stepwise elution of chloroform-methanol mixtures (10:1 → 6:1 v/v) to separate quinic acid esters from flavonoids and terpenoids [9]. Final purification leverages reverse-phase HPLC (C18 column) with an isocratic solvent system of methanol-water-acetic acid (45:54:1 v/v/v), yielding Burkinabin A as a pale amorphous solid [5]. Critical challenges include the separation of positional isomers—particularly the 3,4- versus 4,5-divanilloyl esters—which require careful control of chromatographic polarity and temperature. Modifications like ultrasonic-assisted extraction reduce processing time by 40% and improve yield by 18% compared to maceration, while centrifugal partition chromatography has shown promise for scalable isomer separation [7] [9].
Table 2: Key Extraction and Purification Parameters for Burkinabin A
Process Stage | Conditions | Target Compounds | Efficiency Metrics |
---|---|---|---|
Primary Extraction | 80% MeOH, 70°C, 3h (Ultrasonic-assisted) | Crude phenolic acids | Yield: 8.2% dry weight |
Solvent Partition | Ethyl acetate/H₂O (3:1), pH 2.5 | Enriched quinic acid esters | Recovery: 91.2% phenolics |
Silica Gel Chromatography | Chloroform:MeOH (10:1 → 6:1 gradient) | Divanilloylquinic acid fraction | Purity: 65–70% |
HPLC Purification | C18 column; MeOH:H₂O:AcOH (45:54:1), isocratic | Burkinabin A (4,5-divanilloyl isomer) | Final purity: >95% |
Structural characterization of Burkinabin A (C₂₃H₂₄O₁₂; MW 492.40 g/mol) integrates mass spectrometry, 1D/2D NMR, and computational analysis. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula via a pseudomolecular ion at m/z 493.1326 [M+H]⁺ (calc. 493.1342) and characteristic fragments at m/z 331 [M–C₈H₇O₃]⁺ and 173 [quinic acid–H₂O+H]⁺ [5]. Definitive structural assignment relies on comprehensive NMR analysis:
Critical 2D experiments (HSQC, HMBC, COSY) establish the 4,5-divanilloyl substitution pattern: HMBC correlations from H-4 (δ 5.62) to vanilloyl carbonyl (δ 167.2) and from H-5 (δ 4.98) to the second vanilloyl carbonyl (δ 166.9) differentiate it from the 3,4-isomer. The relative configuration (1R,3R,4S,5R) is confirmed by NOESY interactions between H-3/H-5 and H-5/H-1, alongside coupling constants (J₃,₄=3.3 Hz; J₄,₅=9.2 Hz) consistent with diaxial-axial geometry [5]. The compound exhibits a characteristic UV λₘₐₓ at 327 nm due to π→π* transitions in the conjugated diaroyl system, while IR spectroscopy confirms ester carbonyl stretching at 1725 cm⁻¹ and phenolic OH at 3410 cm⁻¹.
Table 3: Key NMR Assignments for Burkinabin A (CD₃OD)
Position | δH (mult, J in Hz) | δC | HMBC Correlations | NOESY |
---|---|---|---|---|
1 | - | 75.2 | - | H-3, H-5 |
3 | 5.28 (t, 3.5) | 74.5 | C-1, C-4, C-7 | H-1, H-5 |
4 | 5.62 (dt, 9.2, 3.3) | 71.8 | C-3, C-5, C=O (van₁) | H-2eq, H-6eq |
5 | 4.98 (m) | 70.1 | C-1, C-4, C=O (van₂) | H-1, H-3 |
2′/2″ | 7.58 (d, 2.0) | 111.5/111.6 | C-6′/6″, C-2, C-7′/7″ | OCH₃ |
OCH₃ | 3.89 (s) | 56.3 | C-3′/3″ | H-2′/2″ |
Table 4: Summary of Burkinabin A Structural Data
Property | Value |
---|---|
Systematic Name | (1R,3R,4S,5R)-1,3-dihydroxy-4,5-bis[(4-hydroxy-3-methoxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
Molecular Formula | C₂₃H₂₄O₁₂ |
Molecular Weight | 492.40 g/mol |
SMILES (Canonical) | COC1=C(C=CC(=C1)C(=O)OC2CC(CC(C2OC(=O)C3=CC(=C(C=C3)O)OC)O)(C(=O)O)O)O |
Topological Polar Surface Area | 189.00 Ų |
Bioactivity Prediction | Antioxidant, NF-κB inhibition, PPARγ modulation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7